molecular formula C15H19NO B248934 N,N-diallyl-2-(2-methylphenyl)acetamide

N,N-diallyl-2-(2-methylphenyl)acetamide

Cat. No.: B248934
M. Wt: 229.32 g/mol
InChI Key: KULYHHCZFWMUSH-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(2-methylphenyl)acetamide is a substituted acetamide derivative featuring a 2-methylphenyl group at the α-carbon position and two allyl groups attached to the nitrogen atom. The 2-methylphenyl moiety contributes to electronic and steric effects, as seen in related compounds where such groups stabilize molecular conformations and participate in intermolecular interactions (e.g., C–H···π bonds) .

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-(2-methylphenyl)-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C15H19NO/c1-4-10-16(11-5-2)15(17)12-14-9-7-6-8-13(14)3/h4-9H,1-2,10-12H2,3H3

InChI Key

KULYHHCZFWMUSH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)N(CC=C)CC=C

Canonical SMILES

CC1=CC=CC=C1CC(=O)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N,N-diallyl-2-(2-methylphenyl)acetamide, emphasizing substituent variations and their impacts:

Compound Name Substituents (N/R1, R2) Molecular Formula Key Properties/Findings Reference
N,N-Diethyl-2,2-difluoro-2-(2-methylphenyl)acetamide N,N-diethyl, 2-methylphenyl C₁₃H₁₇F₂NO Synthesized via Pd-catalyzed α-arylation (86% yield); high thermal stability due to fluorination .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N-thiazolyl, 2,6-dichlorophenyl C₁₁H₈Cl₂N₂OS Exhibits intermolecular N–H···N hydrogen bonding, forming 1D chains; twisted aryl-thiazol dihedral angle (79.7°) .
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide N-thiazolyl, 2-methylphenyl C₁₂H₁₂N₂OS Structural similarity to benzylpenicillin; twisted conformation (aryl-thiazol dihedral angle) enhances crystallinity .
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide N-(2,6-dimethylphenyl), diphenyl C₂₂H₂₁NO Stabilized by N–H···O hydrogen bonds and C–H···π interactions; dihedral angles influence packing .
N-Methyl-N-(2-methylphenyl)acetamide N-methyl, 2-methylphenyl C₁₀H₁₃NO Registered with ECHA; potential use in coordination chemistry due to planar amide group .
ortho-Methyl acetylfentanyl N-(2-methylphenyl)-piperidinyl C₂₃H₂₉N₂O Controlled substance (Schedule I); demonstrates how N-aryl substituents modulate opioid receptor affinity .

Key Comparative Insights:

Substituent Effects on Reactivity and Stability :

  • Fluorinated analogs (e.g., N,N-diethyl-2,2-difluoro-2-(2-methylphenyl)acetamide ) exhibit enhanced stability due to electron-withdrawing fluorine atoms, whereas allyl groups in N,N-diallyl derivatives may increase reactivity in polymerization or cross-coupling reactions .
  • The 2-methylphenyl group consistently induces steric hindrance, reducing molecular planarity and altering crystal packing, as seen in twisted dihedral angles (e.g., 79.7° in ).

In contrast, N,N-diallyl substitution may reduce bioactivity due to increased steric bulk, though this remains speculative without direct data.

Crystallographic and Supramolecular Features: Hydrogen-bonding motifs (e.g., R₂²(8) patterns in ) and π-π interactions are common in acetamides with aromatic substituents, influencing solubility and melting points.

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